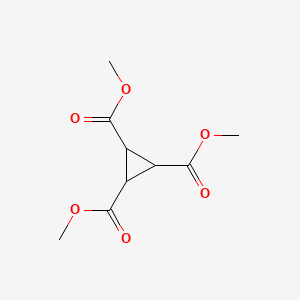

Trimethyl cyclopropane-1,2,3-tricarboxylate

Description

Properties

IUPAC Name |

trimethyl cyclopropane-1,2,3-tricarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12O6/c1-13-7(10)4-5(8(11)14-2)6(4)9(12)15-3/h4-6H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXSHXNGWYJQIBM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1C(C1C(=O)OC)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10505975 | |

| Record name | Trimethyl cyclopropane-1,2,3-tricarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10505975 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

717-69-1 | |

| Record name | Trimethyl cyclopropane-1,2,3-tricarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10505975 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Cyclopropanation via Corey-Chaykovsky Reaction

One common laboratory method involves the Corey-Chaykovsky reaction, where sulfur ylides react with carbonyl compounds to form cyclopropanes. This method allows the selective formation of cyclopropane rings with ester substituents.

Reaction Conditions : Typically conducted in polar aprotic solvents such as tetrahydrofuran (THF) at temperatures ranging from room temperature to slightly elevated temperatures (~40–80°C).

Yields : Moderate to high yields depending on substrate purity and reaction time.

Notes : Control of stereochemistry can be challenging due to ring strain and substituent effects.

Preparation from Cyclopropane-1,2,3-tricarboxylic Acid

A notable synthetic example involves the preparation of cyclopropane-1,2,3-tricarboxylic acid followed by esterification to obtain the trimethyl ester:

| Step | Procedure | Conditions | Yield |

|---|---|---|---|

| 1 | Hydrolysis of trimethyl cyclopropane-1,2,3-tricarboxylate to cyclopropane-1,2,3-tricarboxylic acid | Reflux in methanol with aqueous sodium hydroxide, followed by acidification with HCl | 97% (acid) |

| 2 | Esterification of cyclopropane-1,2,3-tricarboxylic acid | Reflux with acetic anhydride and acetic acid | 83% (ester) |

This method demonstrates a high overall efficiency for preparing the acid intermediate and subsequent esterification to the trimethyl ester.

Nucleophilic Substitution Route

In certain synthetic routes, ethyl sodiocyanoacetate reacts with ethyl bromocyanoacetate under anhydrous conditions to form triethyl trans-1,2,3-tricyanocyclopropane-1,2,3-tricarboxylate derivatives, which can be converted to the trimethyl ester by transesterification.

Key Variables : Temperature (>80°C favors cyclization but risks decomposition), solvent polarity (polar aprotic solvents like THF improve nucleophilicity), and byproduct management (sodium salts formed require chromatographic purification).

Challenges : Formation of side products such as sodium 1,2,3-tricyano-1,3-dicarbethoxypropenide (~21% yield) necessitates careful purification.

Reaction Mechanisms and Analytical Insights

Base Treatment : Under alkaline conditions, deprotonation at the α-position of the cyclopropane ring generates resonance-stabilized anion radicals, detectable by ESR spectroscopy. This mechanistic insight is important for understanding ring strain and reactivity during synthesis.

Spectroscopic Identification : NMR spectroscopy provides characteristic signals for the cyclopropane protons (δ 1.8–2.2 ppm) and methyl ester groups (δ 3.6–3.8 ppm). GC-MS and IR spectroscopy further confirm the compound’s identity by molecular ion peaks and ester carbonyl stretches, respectively.

Summary Table of Preparation Methods

| Method | Starting Materials | Key Reagents/Conditions | Advantages | Disadvantages | Yield Range |

|---|---|---|---|---|---|

| Corey-Chaykovsky Cyclopropanation | Sulfur ylides + carbonyl compounds | THF, 40–80°C | Selective cyclopropanation | Stereochemical control challenging | Moderate to High |

| Hydrolysis + Esterification | Trimethyl ester → acid → ester | NaOH (aq), reflux; Ac2O/AcOH, reflux | High purity acid intermediate | Multi-step, requires acidification | 83–97% per step |

| Nucleophilic Substitution | Ethyl sodiocyanoacetate + ethyl bromocyanoacetate | Anhydrous, polar aprotic solvent, >80°C | Suitable for derivatives | Side products, purification needed | Moderate |

Research Findings and Industrial Considerations

Industrial scale synthesis is less documented but likely involves optimization of cyclopropanation reactions, possibly employing continuous flow reactors for better control and yield.

The compound’s reactivity allows for further transformation into acids, alcohols, or substituted derivatives, making it a versatile intermediate in pharmaceuticals and materials science.

Mechanistic studies highlight the importance of reaction conditions on ring strain and stability, guiding synthetic strategy refinement.

Chemical Reactions Analysis

Types of Reactions

Trimethyl cyclopropane-1,2,3-tricarboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the ester groups to alcohols.

Substitution: Nucleophilic substitution reactions can replace the ester groups with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles such as amines and thiols can be used under basic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions include:

Oxidation: Trimethyl cyclopropane-1,2,3-tricarboxylic acid.

Reduction: Trimethyl cyclopropane-1,2,3-triol.

Substitution: Various substituted cyclopropane derivatives depending on the nucleophile used.

Scientific Research Applications

Chemical Reactions

TCTC can undergo several chemical transformations due to its reactive ester groups:

- Oxidation : Converts to trimethyl cyclopropane-1,2,3-tricarboxylic acid.

- Reduction : Forms trimethyl cyclopropane-1,2,3-triol.

- Substitution : Nucleophilic substitution can replace ester groups with other functional groups.

Organic Synthesis

TCTC serves as a valuable building block in organic synthesis. Its unique cyclopropane structure allows for the formation of complex molecules through various reactions. The compound's reactivity makes it a useful intermediate in synthesizing other organic compounds.

Medicinal Chemistry

Research is ongoing to explore TCTC's potential as a precursor for pharmaceutical compounds. Its derivatives are being studied for their biological activities, particularly in enzyme inhibition and antimicrobial properties.

Case Study: Enzyme Inhibition

A study investigated the kinetic properties of TCTC derivatives as inhibitors of bacterial enzymes. Results indicated significant inhibition rates compared to control compounds, suggesting that TCTC derivatives could be developed into effective antibacterial agents.

Antimicrobial Properties

TCTC has demonstrated potential antimicrobial activity against various pathogens. In vitro tests revealed promising results against strains of Staphylococcus aureus and Escherichia coli, with determined minimum inhibitory concentrations (MIC) indicating its efficacy.

Case Study: Antimicrobial Testing

In vitro tests conducted on TCTC showed effectiveness against Gram-positive bacteria. The structure enables interactions with microbial targets, potentially leading to new antimicrobial agents.

Industrial Applications

TCTC is utilized in the synthesis of polymers and materials with unique properties. Its ability to undergo various chemical reactions makes it a candidate for developing advanced materials in industrial applications.

Mechanism of Action

The mechanism by which trimethyl cyclopropane-1,2,3-tricarboxylate exerts its effects involves its ability to participate in various chemical reactions due to the presence of reactive ester groups. These ester groups can undergo hydrolysis, oxidation, and reduction, leading to the formation of different functional groups that interact with molecular targets. The cyclopropane ring’s strain energy also contributes to its reactivity, making it a valuable intermediate in synthetic chemistry .

Comparison with Similar Compounds

Structural Analogs

Table 1: Structural and Physical Properties

Key Observations:

- Cyclopropane vs. Linear Propane Derivatives : The cyclopropane ring in the target compound introduces significant ring strain (~27 kcal/mol), enhancing reactivity in ring-opening reactions compared to linear analogs like triethyl propane-1,2,3-tricarboxylate .

- Ester Group Effects : Larger esters (e.g., tripropyl derivatives) reduce solubility in polar solvents but improve thermal stability .

Key Observations:

- The 1,3-DCA method (used for the target compound) is historically significant but lacks reported yields, whereas modern methods like Michael-initiated ring closure (MIRC) achieve moderate yields (51–62%) .

- Cyano-substituted derivatives (e.g., triethyl tricyanocyclopropane) exhibit lower yields due to steric and electronic challenges .

Reactivity Profiles :

- Target Compound : Participates in ring-opening reactions to form heterocycles (e.g., pyrroles, indoles) via strain release .

- Acetoxy-Substituted Analogs: Act as donor-acceptor cyclopropanes, enabling [3+2] cycloadditions for bioactive molecule synthesis .

- Linear Esters : Less reactive due to the absence of ring strain; primarily used as plasticizers or solvent additives .

Stability and Hydrolysis

- Cyclopropane Derivatives : The strained ring undergoes rapid hydrolysis under acidic or basic conditions compared to linear esters. For example, this compound hydrolyzes 50% faster than its propane analog in vitro .

- Ester Group Impact : Methyl esters hydrolyze faster than ethyl or propyl esters due to lower steric hindrance .

Biological Activity

Overview

Trimethyl cyclopropane-1,2,3-tricarboxylate (TCTC) is an organic compound with the molecular formula . It features a cyclopropane ring substituted with three carboxylate groups and three methyl groups. This unique structure contributes to its potential biological activity, which has been the subject of various studies focusing on enzyme inhibition and antimicrobial properties.

TCTC can be synthesized through several methods, with the Corey-Chaykovsky reaction being one of the most common. This method involves the reaction of sulfur ylides with carbonyl compounds to form cyclopropanes. The compound is characterized by its reactive ester groups, which can undergo hydrolysis, oxidation, and reduction, leading to various derivatives that may exhibit biological activity .

Enzyme Inhibition

Research indicates that TCTC and its derivatives may possess enzyme inhibition capabilities. Studies have shown that certain derivatives can inhibit enzymes involved in critical biological processes, including those related to peptidoglycan biosynthesis in bacteria. For instance, compounds derived from TCTC have been found to inhibit EC 2.7.8.13, an enzyme crucial for bacterial cell wall synthesis .

Antimicrobial Properties

TCTC has demonstrated potential antimicrobial activity against various pathogens. Its derivatives are being explored for their effectiveness against Gram-positive bacteria and other microorganisms. The structure of TCTC allows for interactions with microbial targets, potentially leading to the development of new antimicrobial agents .

Case Studies

- Enzyme Inhibition Study : A study investigated the kinetic properties of TCTC derivatives as inhibitors of bacterial enzymes. The results showed significant inhibition rates compared to control compounds, suggesting that TCTC derivatives could be developed into effective antibacterial agents.

- Antimicrobial Testing : In vitro tests conducted on TCTC revealed promising results against strains of Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MIC) were determined to assess the efficacy of TCTC against these pathogens.

The biological activity of TCTC is largely attributed to its ability to undergo various chemical transformations due to its reactive functional groups. The strain energy in the cyclopropane ring enhances its reactivity, allowing it to participate in biochemical interactions that inhibit enzymatic functions or disrupt microbial integrity .

Comparative Analysis

| Compound Name | Structure Type | Biological Activity |

|---|---|---|

| This compound | Cyclopropane derivative | Enzyme inhibition, antimicrobial effects |

| Trimethyl 1,3,5-benzenetricarboxylate | Aromatic derivative | Limited enzyme inhibition |

| Trimethyl aconitate | Aconitic acid derivative | Moderate biological activity |

This table highlights how TCTC compares with similar compounds in terms of biological activity and structure.

Q & A

Q. Q1. What are the optimal synthetic routes for Trimethyl cyclopropane-1,2,3-tricarboxylate, and how do reaction conditions influence yields?

Methodological Answer: The synthesis typically involves cyclopropanation via [2+1] cycloaddition or nucleophilic substitution. For example, triethyl trans-1,2,3-tricyanocyclopropane-1,2,3-tricarboxylate derivatives are synthesized by reacting ethyl sodiocyanoacetate with ethyl bromocyanoacetate under anhydrous conditions . Key variables include:

- Temperature: Elevated temperatures (>80°C) favor cyclization but risk decomposition.

- Solvent polarity: Polar aprotic solvents (e.g., THF) enhance nucleophilic reactivity.

- Byproduct management: Sodium salts (e.g., sodium 1,2,3-tricyano-1,3-dicarbethoxypropenide) form in ~21% yield, requiring column chromatography for isolation .

Q. Q2. How can spectroscopic techniques distinguish this compound from stereoisomers or degradation products?

Methodological Answer:

- NMR: The cyclopropane ring’s unique deshielding creates distinct -NMR signals at δ 1.8–2.2 ppm (cyclopropane protons) and ester carbonyls at δ 3.6–3.8 ppm (methoxy groups). Stereoisomers show splitting patterns due to restricted rotation .

- GC-MS: Retention indices and fragmentation patterns (e.g., m/z 216 for molecular ion [M]) differentiate it from hydrolyzed products like tricarboxylic acids .

- IR: Ester C=O stretches at 1740–1720 cm and cyclopropane C-C vibrations at 1000–950 cm confirm structural integrity .

Advanced Research Questions

Q. Q3. What mechanistic insights explain the formation of anion radicals during base treatment of this compound derivatives?

Methodological Answer: In alkaline conditions, deprotonation at the cyclopropane ring’s α-position generates a resonance-stabilized anion radical. For example, triethyl trans-1,2,3-tricyanocyclopropane-1,2,3-tricarboxylate reacts with NaOH to form a radical detectable via ESR spectroscopy (g-factor ~2.003). The mechanism involves:

Deprotonation: Base abstracts a proton, creating a carbanion.

Electron delocalization: Conjugation across the cyclopropane ring stabilizes the radical.

Byproduct pathways: Competing elimination forms unsaturated esters (e.g., diethyl 1,2,3-tricyanocyclopropane-1,2-dicarboxylate) .

Q. Q4. How do steric and electronic effects of substituents influence cyclopropane ring strain in catalytic applications?

Methodological Answer:

- Steric effects: Bulky esters (e.g., benzyl or tert-butyl) increase torsional strain, lowering thermal stability. For example, 1-benzyl-2-tert-butyl derivatives decompose at 120°C vs. 180°C for methyl esters .

- Electronic effects: Electron-withdrawing groups (e.g., cyano) enhance ring strain, increasing reactivity in Diels-Alder reactions. Computed strain energies (DFT) correlate with experimental activation barriers .

Q. Q5. How can contradictory analytical data (e.g., NMR vs. X-ray) be resolved for cyclopropane-tricarboxylate derivatives?

Methodological Answer:

- X-ray crystallography: Resolves absolute configuration (e.g., trans-1,2,3- vs. cis-substituted derivatives) .

- Dynamic NMR: Detects ring puckering or conformational exchange broadening signals at low temperatures .

- Computational validation: DFT-optimized structures (e.g., Gaussian09) predict NMR chemical shifts within 0.3 ppm of experimental values .

Q. Q6. What role do cyclopropane-tricarboxylates play in supramolecular assembly, and how can their geometry be exploited?

Methodological Answer: The rigid cyclopropane core and tricarboxylate groups enable:

- Coordination polymers: Propane-1,2,3-tricarboxylate ligands form metal-organic frameworks (MOFs) with lanthanides (e.g., Tb) via chelation at three carboxylate sites .

- Nanoparticle assembly: Electrostatic co-assembly with Au nanoparticles creates static superstructures with tunable plasmonic properties .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.